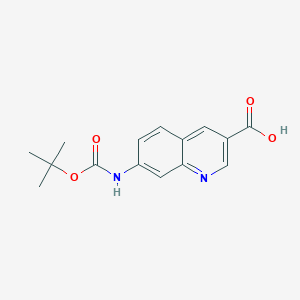

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-5-4-9-6-10(13(18)19)8-16-12(9)7-11/h4-8H,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTZBPPTMKHWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=NC=C(C=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Quinoline Scaffold

7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid, identified by its CAS number 1416440-75-9, is a specialized organic molecule that has emerged as a valuable building block in medicinal chemistry. Its structure, which combines a quinoline core, a carboxylic acid functional group, and a Boc-protected amine, offers a unique trifecta of chemical handles. This strategic arrangement allows for sequential and site-selective modifications, making it an ideal starting point for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

The quinoline ring system is a well-established pharmacophore found in numerous approved drugs, prized for its ability to interact with various biological targets. The carboxylic acid at the 3-position provides a convenient point for amide bond formation, a cornerstone reaction in drug development for linking molecular fragments and modulating pharmacokinetic properties.[2] Finally, the tert-butoxycarbonyl (Boc) protecting group on the 7-amino position offers a stable yet readily cleavable mask, enabling late-stage diversification of the quinoline core. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this important synthetic intermediate.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1416440-75-9 | [3][4] |

| Molecular Formula | C₁₅H₁₆N₂O₄ | [5] |

| Molecular Weight | 288.30 g/mol | [5] |

| Appearance | Off-white to white solid (predicted) | N/A |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in non-polar solvents and water. | N/A |

| Melting Point | Not publicly available. | N/A |

Structural Elucidation:

While specific, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this exact compound are not readily found in the searched literature, its structure is unambiguously defined. Spectroscopic analysis would be a critical step for any researcher synthesizing or using this compound to confirm its identity and purity.

Synthesis and Purification

The synthesis of this compound typically involves a two-step sequence starting from a suitable precursor, such as ethyl 7-aminoquinoline-3-carboxylate.

-

Boc Protection of the Amino Group: The primary amine at the 7-position is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

-

Ester Hydrolysis: The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Experimental Protocol: Synthesis Pathway

Step 1: Boc Protection of Ethyl 7-aminoquinoline-3-carboxylate

This procedure is a standard method for the introduction of a Boc protecting group onto an aromatic amine.

-

Reactants:

-

Ethyl 7-aminoquinoline-3-carboxylate

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents)

-

A suitable base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents)

-

Anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve ethyl 7-aminoquinoline-3-carboxylate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate.

-

Step 2: Hydrolysis to this compound

The hydrolysis of the ethyl ester is a critical step to unmask the carboxylic acid for subsequent coupling reactions.[2]

-

Reactants:

-

Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate

-

A base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2 to 5 equivalents)

-

A solvent system such as a mixture of THF, methanol, and water.

-

-

Procedure:

-

Dissolve the ethyl ester in the THF/methanol/water solvent mixture.

-

Add the aqueous solution of the base (e.g., LiOH or NaOH).

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, carefully acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1N HCl). This will precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a minimal amount of a non-polar solvent like diethyl ether or hexane to remove any remaining organic impurities.

-

Dry the product under vacuum to yield this compound.

-

Caption: Synthetic pathway for this compound.

Key Reactions and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo selective transformations at its functional groups.

Amide Bond Formation

The carboxylic acid moiety is readily activated for coupling with a wide range of primary and secondary amines to form amide bonds. This is a prevalent strategy for elaborating the quinoline scaffold and exploring structure-activity relationships (SAR).

Typical Amide Coupling Protocol:

-

Reagents:

-

This compound (1 equivalent)

-

Amine of interest (1.0 to 1.2 equivalents)

-

Coupling agent such as HATU, HBTU, or EDC/HOBt (1.1 to 1.5 equivalents)

-

A non-nucleophilic base like DIPEA (2 to 3 equivalents)

-

Anhydrous polar aprotic solvent like DMF or NMP

-

-

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid and the amine in the anhydrous solvent.

-

Add the base (DIPEA) and stir for a few minutes.

-

Add the coupling agent in one portion.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a weak aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by chromatography or recrystallization.

-

Caption: General workflow for amide coupling reactions.

Boc-Deprotection

The Boc group can be efficiently removed under acidic conditions to reveal the free 7-amino group. This allows for subsequent functionalization, such as sulfonamide formation, alkylation, or arylation, at a later stage of the synthesis.

Typical Boc-Deprotection Protocol:

-

Reagents:

-

Boc-protected quinoline derivative

-

Strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

-

Solvent such as dichloromethane (DCM) or dioxane.

-

-

Procedure:

-

Dissolve the Boc-protected compound in the chosen solvent (e.g., DCM).

-

Add an excess of the acid (e.g., TFA, often used as a 20-50% solution in DCM).

-

Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by LC-MS.

-

Upon completion, remove the acid and solvent under reduced pressure.

-

The resulting amine salt can often be used directly in the next step or neutralized with a base and purified if necessary.

-

Caption: Boc-deprotection to reveal the free amine.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage procedures are essential.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Safety: While specific toxicity data is not available, compounds of this class should be treated as potentially harmful. In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is a strategically designed synthetic intermediate that provides medicinal chemists with a versatile platform for the creation of novel and complex molecules. Its orthogonal protecting group strategy and conveniently placed functional handles for amide coupling make it a valuable asset in the iterative process of drug design and optimization, particularly in the pursuit of new kinase inhibitors. A thorough understanding of its synthesis and reactivity is key to leveraging its full potential in the development of next-generation therapeutics.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. US20020055637A1 - Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids - Google Patents [patents.google.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Boc-7-aminoquinoline-3-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Boc-7-aminoquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Boc-7-aminoquinoline-3-carboxylic acid, a key building block in medicinal chemistry and drug development. For researchers and scientists, unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. This document moves beyond a simple listing of techniques, offering a self-validating, multi-faceted analytical workflow. We will explore the causality behind experimental choices and detail the interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. The protocols and insights provided herein are grounded in established scientific principles to ensure technical accuracy and trustworthiness.

Introduction: The Imperative for Structural Verification

Boc-7-aminoquinoline-3-carboxylic acid is a trifunctional organic molecule comprising a quinoline heterocyclic system, a carboxylic acid moiety at the 3-position, and a tert-butyloxycarbonyl (Boc)-protected amine at the 7-position. The quinoline core is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents. The carboxylic acid provides a handle for further synthetic modification, such as amide bond formation, while the Boc group offers a stable yet readily cleavable protecting group for the amine.

Given its role as a synthetic intermediate, absolute certainty of its structure—including functional group placement and integrity—is paramount. An incorrect starting material can lead to the synthesis of unintended molecules, wasting significant resources and potentially generating misleading biological data. This guide outlines a logical and robust workflow to definitively confirm the identity and purity of this compound.

The Analytical Strategy: A Triad of Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

-

Mass Spectrometry (MS): To establish the molecular weight and elemental composition, and to corroborate the structural framework through fragmentation analysis.

-

X-ray Crystallography: The gold standard for providing an unambiguous three-dimensional structure in the solid state.

The logical flow of this process ensures that each step builds upon and validates the last, leading to an irrefutable structural assignment.

Caption: Workflow for unambiguous structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the chemical environment of each atom.

¹H NMR Spectroscopy: Identifying the Protons

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Causality of Signal Appearance: The key to interpreting the ¹H NMR spectrum is recognizing the characteristic chemical shifts of the molecule's constituent parts. The Boc group, with its nine chemically equivalent protons, provides a highly diagnostic signal.

-

Boc Group Protons: A large, sharp singlet is expected in the upfield region (typically 1.4-1.5 ppm). Its integration value of 9H is an unambiguous marker for a successful Boc protection.[1]

-

Quinoline Ring Protons: These aromatic protons will appear downfield (typically 7.5-9.0 ppm) due to the deshielding effect of the ring current. Their specific splitting patterns (multiplicities) are dictated by their coupling to adjacent protons.

-

N-H Proton: The carbamate proton typically appears as a broad singlet. Its chemical shift can be variable and is concentration-dependent. A D₂O exchange experiment can be performed to confirm its identity, as the peak will disappear upon addition of a drop of D₂O.

-

Carboxylic Acid Proton: This proton is highly deshielded and acidic, appearing as a very broad singlet far downfield (often >12 ppm). It may not always be observed depending on the solvent and concentration.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Weigh approximately 5-10 mg of the purified Boc-7-aminoquinoline-3-carboxylic acid sample.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred as it can solubilize both the carboxylic acid and the aromatic rings while also allowing for observation of the acidic N-H and COOH protons.

-

Transfer: Using a pipette, transfer the solution into a clean NMR tube.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire the spectrum using standard parameters. A spectral width of at least 16 ppm is recommended to ensure all signals, including the carboxylic acid proton, are captured.

-

(Optional) D₂O Exchange: After the initial spectrum is acquired, remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum to identify exchangeable protons (N-H and COOH).

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Causality of Signal Appearance: The chemical shift of each carbon is determined by its hybridization and electronic environment. Electron-withdrawing groups like carbonyls cause a significant downfield shift.

-

Carboxylic Acid Carbonyl: The most downfield signal, typically in the 165-175 ppm range.

-

Boc Carbonyl: The carbamate carbonyl appears around 150-155 ppm.[2]

-

Quinoline Ring Carbons: A series of signals in the aromatic region (110-150 ppm). Carbons attached to nitrogen or bearing substituents will have distinct shifts.

-

Boc Quaternary Carbon: The central carbon of the tert-butyl group appears around 80 ppm.

-

Boc Methyl Carbons: The three equivalent methyl groups of the Boc moiety produce a strong signal around 28 ppm.[2]

Data Summary: Expected NMR Signals

| Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Key Characteristics |

| Boc (CH₃)₉ | ~1.5 | ~28 | Sharp singlet, integrates to 9H |

| Boc C(CH₃)₃ | - | ~80 | Quaternary carbon signal |

| Boc C=O | - | ~153 | Carbamate carbonyl |

| Quinoline Ar-H | 7.5 - 9.0 | 110 - 150 | Complex splitting patterns |

| Carbamate N-H | Variable (broad) | - | Disappears on D₂O exchange |

| Carboxylic Acid C=O | - | ~168 | Acid carbonyl |

| Carboxylic Acid O-H | >12 (very broad) | - | Disappears on D₂O exchange |

Mass Spectrometry: Confirming Molecular Weight and Composition

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound, from which its elemental formula can be derived. Tandem MS (MS/MS) provides structural information through controlled fragmentation.

Causality of Ionization and Fragmentation: Electrospray Ionization (ESI) is the preferred method for this molecule as it is a "soft" technique that minimizes premature fragmentation, allowing for clear observation of the molecular ion.[3] In the gas phase, the protonated or deprotonated molecule is energetically unstable, and applying collisional energy (in MS/MS) induces fragmentation at the weakest bonds.

-

Molecular Ion: The expected monoisotopic mass of C₁₅H₁₆N₂O₄ is 288.1110 Da. In positive mode ESI, the primary ion observed will be [M+H]⁺ at m/z 288.1110. In negative mode, [M-H]⁻ at m/z 286.0954 will be seen.

-

Key Fragmentation Pathways: The most labile parts of the molecule are the Boc group and the carboxylic acid.

-

Loss of Boc Group: A characteristic loss of 100 Da (C₅H₈O₂) is a hallmark of Boc-protected compounds.

-

Loss of Isobutylene: A neutral loss of 56 Da from the Boc group is also very common.

-

Loss of CO₂: Decarboxylation leads to a neutral loss of 44 Da from the carboxylic acid moiety.[3]

-

Caption: Predicted ESI-MS/MS fragmentation pathways.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to an ESI Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).

-

LC Method: A simple isocratic or gradient elution using a C18 column with a mobile phase of water and acetonitrile (both containing 0.1% formic acid for positive mode) is typically sufficient.

-

MS Acquisition: Acquire data in both positive and negative ion modes. Perform a full scan to identify the molecular ion and a data-dependent MS/MS scan to capture fragmentation data.

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide overwhelming evidence for the proposed structure, X-ray crystallography offers the ultimate, unambiguous proof by mapping the precise spatial arrangement of every atom in the solid state.[4][5]

Causality of Diffraction: This technique relies on the ability to grow a high-quality single crystal. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing this diffraction pattern, the electron density can be mapped, and the positions of the atoms can be determined with high precision.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the purified compound from a variety of solvents or solvent mixtures (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays.[4]

-

Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial structural model. This model is then refined to best fit the experimental data, yielding precise bond lengths, angles, and the overall molecular conformation.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of Boc-7-aminoquinoline-3-carboxylic acid is achieved through the logical synthesis of data from multiple, orthogonal analytical techniques. The characteristic 9H singlet in the ¹H NMR confirms the presence and integrity of the Boc group. ¹³C NMR validates the complete carbon skeleton, including the distinct carbonyl carbons. High-resolution mass spectrometry confirms the elemental composition and provides further structural evidence through predictable fragmentation patterns. Finally, where a suitable crystal can be obtained, X-ray crystallography provides the definitive and absolute structural proof. By following this rigorous, multi-faceted workflow, researchers can proceed with confidence, knowing their starting material is precisely what it is intended to be.

References

Technical Guide: Characterization of 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid (CAS 2708280-69-5)

Introduction

This technical guide provides a comprehensive overview of the characterization of 3-((tert-butoxycarbonyl)amino)quinoline-7-carboxylic acid (CAS 2708280-69-5), a molecule of interest in medicinal chemistry and drug development. Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of a protected amino group and a carboxylic acid moiety on the quinoline scaffold suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules.[3][4] This guide will detail the essential analytical techniques and biological assays for the thorough characterization of this compound, providing researchers with the necessary protocols and theoretical background to support their drug discovery efforts.

Physicochemical Properties

A foundational aspect of characterizing any novel compound is the determination of its fundamental physicochemical properties. These data are crucial for quality control, formulation development, and ensuring the compound's suitability for biological testing.

| Property | Expected Value/Characteristic |

| IUPAC Name | 3-((tert-Butoxycarbonyl)amino)quinoline-7-carboxylic acid |

| CAS Number | 2708280-69-5 |

| Molecular Formula | C₁₅H₁₆N₂O₄ |

| Molecular Weight | 288.3 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in aqueous solutions at neutral pH, with increased solubility at basic pH due to the deprotonation of the carboxylic acid. |

Structural Elucidation and Purity Assessment

The unambiguous confirmation of the chemical structure and the determination of purity are paramount in drug development. This section outlines the key analytical techniques for achieving this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of 3-((tert-butoxycarbonyl)amino)quinoline-7-carboxylic acid.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.[5]

-

~7.5-9.0 ppm (multiplets): Aromatic protons of the quinoline ring system. The exact chemical shifts and coupling constants will depend on the substitution pattern.

-

~9.5-10.5 ppm (broad singlet): The NH proton of the carbamate.

-

~13.0 ppm (broad singlet): The carboxylic acid proton (if observed in DMSO-d₆).

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

~80 ppm: The quaternary carbon of the tert-butyl group.

-

~110-150 ppm: The carbons of the quinoline ring.

-

~155 ppm: The carbonyl carbon of the Boc group.

-

~165-170 ppm: The carboxylic acid carbon.

-

-

-

2D NMR Experiments (COSY, HSQC, HMBC):

-

Perform 2D NMR experiments as needed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound and providing information about its fragmentation patterns, which can further support structural elucidation.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 289.1183. Fragmentation may involve the loss of the Boc group (m/z 189.0604) or isobutylene from the Boc group.[6][7]

-

Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 287.1037.

-

-

Data Analysis:

-

Compare the experimentally determined accurate mass to the calculated theoretical mass to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound. A well-developed HPLC method can separate the target compound from any starting materials, byproducts, or degradation products.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation:

-

An HPLC system equipped with a UV detector is typically used.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a common starting point for quinoline derivatives.[8]

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. Quinoline systems typically have strong absorbance in the UV region.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration for analysis.

-

-

Data Analysis:

-

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: General workflow for HPLC purity analysis.

Biological Activity Assessment

Quinoline carboxylic acids have been reported to exhibit a range of biological activities.[1][2][9][10] The following are representative assays to explore the potential therapeutic applications of 3-((tert-butoxycarbonyl)amino)quinoline-7-carboxylic acid.

Anticancer Activity

Many quinoline derivatives have shown promise as anticancer agents.[1] A common initial screening method is the MTT assay, which measures cell viability.

Experimental Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a human colon cancer cell line) in appropriate media and conditions.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO and create serial dilutions.

-

Treat the cells with various concentrations of the compound and incubate for a set period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]

-

-

Formazan Solubilization:

-

Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Enzyme Inhibition Assays

Some quinoline carboxylic acids are known to inhibit specific enzymes. For example, certain analogs are inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for cancer and autoimmune diseases.[3][11]

Experimental Protocol: DHODH Inhibition Assay

-

Reagents:

-

Recombinant human DHODH enzyme.

-

Substrates: dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).

-

A chromogenic indicator such as 2,6-dichloroindophenol (DCIP).

-

-

Assay Procedure:

-

In a 96-well plate, combine the DHODH enzyme, the test compound at various concentrations, and the electron acceptor in a buffer.

-

Initiate the reaction by adding dihydroorotate.

-

The enzymatic reaction will cause a reduction of the electron acceptor, which in turn reduces DCIP, leading to a decrease in its absorbance.

-

-

Measurement:

-

Monitor the decrease in absorbance of DCIP over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction at each compound concentration and determine the IC₅₀ value.[11]

-

Caption: Potential mechanism of action for the test compound.

Conclusion

The characterization of 3-((tert-butoxycarbonyl)amino)quinoline-7-carboxylic acid requires a multi-faceted approach employing a suite of analytical and biological techniques. This guide has provided detailed, field-proven protocols for the structural elucidation, purity assessment, and preliminary biological evaluation of this compound. By following these methodologies, researchers can ensure the quality and integrity of their compound, enabling them to confidently advance their drug discovery programs. The insights gained from these characterization studies will be instrumental in unlocking the full therapeutic potential of this and related quinoline derivatives.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that profoundly influences its development, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 7-((tert-Butoxycarbonyl)amino)quinoline-3-carboxylic acid, a key building block in medicinal chemistry. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles to predict its solubility profile. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine thermodynamic solubility accurately. By understanding the interplay of the molecule's functional groups with various organic solvents, scientists can make informed decisions in process development and drug discovery workflows.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone property that dictates the viability of a chemical entity.[1] Low aqueous solubility can lead to poor bioavailability, while solubility in organic solvents is paramount for chemical synthesis, purification via crystallization, and the preparation of stock solutions for in vitro and in vivo testing.[3] Issues with solubility can create unpredictable results in biological assays and introduce significant delays and costs at later development stages.[1][4]

This guide focuses on this compound (CAS 1416440-75-9). This molecule possesses a unique combination of functional groups that create a complex solubility profile: a rigid, aromatic quinoline core, an acidic carboxylic acid group, and a bulky, lipophilic tert-Butoxycarbonyl (Boc) protecting group. Understanding how these components interact with different solvent classes is essential for any researcher working with this compound.

Physicochemical Properties and Structural Analysis

To predict solubility, one must first analyze the molecule's structure and inherent properties. The behavior of a compound in a solvent is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces are more likely to be miscible.[5][6]

Key Functional Groups and Their Influence:

-

Quinoline Ring: This bicyclic aromatic system is largely non-polar and hydrophobic. It contributes to solubility in non-polar and moderately polar aprotic solvents through π-π stacking and van der Waals interactions.

-

Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[7] Its presence suggests solubility in polar protic solvents like alcohols. Furthermore, its acidic nature means its solubility can be dramatically increased in basic aqueous solutions or by forming a salt with a base.

-

Boc-protected Amine (-NHBoc): The tert-Butoxycarbonyl group is bulky and non-polar, which increases the molecule's overall lipophilicity and can reduce solubility in highly polar solvents like water.[8] However, the amide linkage and the carbonyl oxygens can still participate in hydrogen bonding as acceptors.

The interplay between the polar carboxylic acid/amine portion and the non-polar quinoline and Boc groups means this molecule is amphiphilic, having both hydrophilic and hydrophobic characteristics.[5][8]

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can effectively solvate the polar carboxylic acid group and interact favorably with the quinoline ring system without the steric hindrance of hydrogen bonding donation. DMSO is often an excellent solvent for a wide range of drug-like molecules. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | These solvents can hydrogen bond with the carboxylic acid. However, solubility may be limited by the large non-polar regions of the molecule (quinoline and Boc group). Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in isopropanol).[9] |

| Ethers | THF, 1,4-Dioxane | Moderate to Low | These solvents have moderate polarity and can act as hydrogen bond acceptors. They may offer a balance for solvating both the polar and non-polar parts of the molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low | While able to dissolve many organic compounds, their lower polarity may not be sufficient to effectively solvate the highly polar carboxylic acid group, likely resulting in poor solubility. |

| Non-polar | Hexanes, Toluene | Very Low / Insoluble | The significant polarity imparted by the carboxylic acid group makes solubility in non-polar hydrocarbon solvents highly unfavorable.[6][8] |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative data, an experimental measurement is required. The Shake-Flask Method is the gold-standard for determining equilibrium (thermodynamic) solubility and is considered the most reliable approach.[10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solvent.[10][12]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity, e.g., HPLC grade)

-

Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa

-

Analytical balance

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed.[10] A general rule is to add enough solid so that it is clearly visible after the equilibration period.

-

Solvent Addition: Add a precise, known volume of the chosen organic solvent to the vial (e.g., 1.0 mL).

-

Equilibration: Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[1][11] It is advisable to run a time-course experiment initially to determine when concentration no longer changes.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed to pellet all undissolved solid.[1]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method against a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution Factor)

Workflow Visualization

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While readily available public data on the solubility of this compound is limited, a robust scientific prediction can be made based on its molecular structure. The compound's amphiphilic nature suggests moderate solubility in polar aprotic solvents like DMSO and lower solubility in both highly polar protic and non-polar hydrocarbon solvents. For drug development professionals and researchers, the most reliable path forward is the experimental determination of its thermodynamic solubility. The shake-flask method detailed in this guide provides a trustworthy and reproducible protocol to generate the precise data needed to advance synthesis, purification, and formulation efforts, ensuring the successful application of this versatile chemical intermediate.

References

- 1. enamine.net [enamine.net]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. physchemres.org [physchemres.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 6. teachy.ai [teachy.ai]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. tutorchase.com [tutorchase.com]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. benchchem.com [benchchem.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Analysis of Boc-Protected Quinolines: A Guide for Drug Development Professionals

An In-depth Technical Guide:

Preamble: The Quinoline Scaffold and the Strategic Role of Boc Protection

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern anti-cancer drugs.[1][2][3] Its rigid, aromatic structure is a versatile template for designing molecules that interact with biological targets.[4] In the multi-step synthesis of complex quinoline-based drug candidates, the strategic use of protecting groups is paramount.

The tert-butoxycarbonyl (Boc) group is an indispensable tool for protecting amine functionalities.[5] Its utility lies in its stability under a wide range of reaction conditions and, crucially, its clean, selective removal under mild acidic conditions, which preserves the integrity of the target molecule.[5] For researchers in drug development, the ability to unequivocally confirm the successful installation and retention of the Boc group on a quinoline core is a critical step in quality control and process validation. This guide provides an in-depth examination of the primary spectroscopic techniques used to characterize Boc-protected quinolines, offering field-proven insights into data interpretation and experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone for the structural elucidation of Boc-protected quinolines. It provides unambiguous information about the molecular framework, the electronic environment of each nucleus, and the successful installation of the Boc group.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum offers the first and most direct evidence of Boc protection. The key is to identify two distinct regions: the aromatic region corresponding to the quinoline core and the aliphatic region dominated by the Boc group.

-

Expertise & Causality: The quinoline ring's aromatic system creates a strong deshielding effect, causing its protons to resonate at high chemical shifts, typically between 7.0 and 9.0 ppm. The exact positions are highly sensitive to the substitution pattern on the ring. Conversely, the Boc group introduces a highly shielded environment for its nine equivalent methyl protons. This results in a sharp, intense singlet peak far upfield, typically around 1.5 ppm. The integration of this singlet to 9H, relative to the protons on the quinoline core, is a definitive quantitative indicator of successful protection.

Table 1: Typical ¹H NMR Chemical Shifts for a Boc-Protected Quinoline Derivative

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Characteristics |

| Quinoline Aromatic Protons | 7.0 - 9.0 | d, t, dd, m | Complex patterns, deshielded by ring current. |

| Boc-group (CH₃)₃ | 1.3 - 1.6 | s | Sharp, intense singlet integrating to 9H.[6] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR confirms the presence of the Boc group, ¹³C NMR validates its attachment point and the overall carbon framework.

-

Expertise & Causality: The spectrum will show characteristic signals for the quinoline carbons in the 110-150 ppm range.[7][8] The introduction of the Boc group brings two new, highly diagnostic signals:

The chemical shift of the quinoline carbon atom directly attached to the Boc-protected nitrogen is also significantly affected, providing further evidence of the protection site.

Table 2: Typical ¹³C NMR Chemical Shifts for a Boc-Protected Quinoline Derivative

| Carbon Type | Typical Chemical Shift (δ, ppm) | Key Characteristics |

| Quinoline Aromatic Carbons | 110 - 150 | Multiple peaks, positions sensitive to substituents.[7] |

| Boc C=O | 150 - 155 | Diagnostic for the carbamate group.[9] Quaternary, often lower intensity. |

| Boc C (CH₃)₃ | 80 - 85 | Diagnostic quaternary carbon. |

| Boc C(CH₃ )₃ | ~28 | Intense signal due to nine equivalent carbons. |

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

-

Purity Check: Ensure the sample is purified (>95%) via chromatography or recrystallization to avoid interfering signals.

-

Solvent Selection: Dissolve 5-10 mg of the Boc-protected quinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[11] CDCl₃ is a common first choice for many organic molecules.

-

Homogenization: Ensure complete dissolution. If necessary, gently warm or vortex the vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Acquisition: Insert the sample into the spectrometer.[11] Lock, shim, and acquire 1D (¹H, ¹³C) and, if necessary for complex structures, 2D spectra (COSY, HSQC) to assign all signals unambiguously.[11][12]

Visualization: Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized Boc-protected quinoline.

Caption: A typical workflow for synthesis and spectroscopic validation.

Mass Spectrometry (MS): Confirming Mass and Probing Stability

Mass spectrometry is essential for confirming the molecular weight of the protected compound and provides valuable structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred soft ionization technique.

-

Expertise & Causality: In positive-ion ESI-MS, the Boc-protected quinoline will be observed primarily as the protonated molecular ion, [M+H]⁺. This peak confirms the correct molecular weight. However, the Boc group is notoriously labile under MS conditions and can undergo characteristic fragmentation.[13] Understanding these pathways is key to interpretation.

-

Loss of Isobutylene (M-56): A common fragmentation involves a McLafferty-like rearrangement, leading to the loss of isobutylene (C₄H₈), resulting in a peak at [M+H-56]⁺.[14]

-

Loss of the Boc Group (M-100): Complete cleavage of the Boc group (C₅H₈O₂) results in a fragment at [M+H-100]⁺, corresponding to the protonated, deprotected quinoline amine.

-

Loss of tert-Butyl Cation (M-57): Cleavage can also lead to the loss of the tert-butyl cation, though other pathways are often more dominant.

-

The presence of the [M+H]⁺ peak alongside these characteristic fragment ions provides a highly trustworthy confirmation of the structure. In some cases, with very gentle ionization conditions, fragmentation can be minimized.[13]

Visualization: Key MS Fragmentation Pathways

Caption: Common fragmentation patterns for Boc-protected amines in ESI-MS.

Experimental Protocol: ESI-MS Sample Preparation

-

Solvent System: Prepare a stock solution of the sample at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile.

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Formic acid aids in protonation. Avoid trifluoroacetic acid (TFA), as it can cause premature deprotection of the Boc group.[13]

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range appropriate for the expected [M+H]⁺ ion. If fragmentation is desired, perform MS/MS analysis on the parent ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of the key carbamate functional group.

-

Expertise & Causality: The most telling feature in the IR spectrum of a Boc-protected quinoline is the strong carbonyl (C=O) stretching vibration of the carbamate group. This peak is typically found in the range of 1680-1720 cm⁻¹.[15][16] Its presence is a clear indicator of the Boc group. Other important signals include:

-

C-O Stretches: Associated with the carbamate, appearing around 1250 cm⁻¹ and 1160 cm⁻¹.[17]

-

Aromatic C=C Stretches: From the quinoline ring, visible in the 1620-1450 cm⁻¹ region.[17][18]

-

Aromatic C-H Stretches: Above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: From the tert-butyl group, just below 3000 cm⁻¹.

-

The disappearance of any N-H stretching bands (typically ~3300-3500 cm⁻¹) that might have been present in the parent aminoquinoline serves as corroborating evidence of successful protection.

Table 3: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbamate C=O | Stretch | 1680 - 1720 | Strong, Sharp |

| Carbamate C-O | Stretch | 1250 & 1160 | Strong |

| Aromatic C=C | Stretch | 1620 - 1450 | Medium to Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

UV-Vis Spectroscopy: Assessing Electronic Properties

UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule.

-

Expertise & Causality: The quinoline core possesses a rich π-electron system and exhibits characteristic UV absorption bands, typically corresponding to π-π* transitions.[19][20][21] The Boc group itself is not a chromophore and does not participate in the conjugated system. Therefore, its addition to a quinoline nitrogen typically causes only minor shifts (slight bathochromic or hypsochromic effects) in the absorption maxima compared to the parent aminoquinoline.[20] The primary utility of UV-Vis in this context is to confirm the integrity of the quinoline aromatic system and to be used quantitatively (e.g., for concentration determination using the Beer-Lambert law) once a reference spectrum is established. Changes in the solvent or pH can significantly alter the spectrum.[22]

Conclusion: An Integrated, Self-Validating Approach

The robust characterization of Boc-protected quinolines relies not on a single technique, but on the synergistic and self-validating data obtained from a suite of spectroscopic methods. NMR provides the definitive structural map, MS confirms the molecular weight and reveals lability, FT-IR rapidly identifies the critical carbamate functional group, and UV-Vis probes the electronic integrity of the quinoline core. By integrating the insights from each of these analyses, researchers and drug development professionals can proceed with confidence in the identity, purity, and stability of their intermediates, ensuring the integrity of the synthetic pathway toward novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 6. ijcr.info [ijcr.info]

- 7. researchgate.net [researchgate.net]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. compoundchem.com [compoundchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-(Boc-amino)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-(Boc-amino)quinoline-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. Understanding the NMR characteristics of this compound is crucial for reaction monitoring, quality control, and the structural elucidation of its derivatives. This document offers a detailed interpretation of the spectral data, a standard experimental protocol for data acquisition, and insights into the structural features influencing the observed chemical shifts.

Introduction to 7-(Boc-amino)quinoline-3-carboxylic Acid and NMR Spectroscopy

7-(Boc-amino)quinoline-3-carboxylic acid is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The quinoline scaffold is a common motif in pharmacologically active compounds, and the presence of a Boc-protected amine at the 7-position and a carboxylic acid at the 3-position allows for diverse chemical modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals details about the carbon framework. For a molecule like 7-(Boc-amino)quinoline-3-carboxylic acid, NMR is essential to confirm its identity and purity.

Molecular Structure and Numbering

For clarity in the assignment of NMR signals, the atoms of 7-(Boc-amino)quinoline-3-carboxylic acid are numbered as follows:

Caption: Molecular structure of 7-(Boc-amino)quinoline-3-carboxylic acid with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of 7-(Boc-amino)quinoline-3-carboxylic acid is characterized by distinct signals for the aromatic protons of the quinoline ring, the Boc protecting group, and the carboxylic acid proton. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-2 | Singlet | ~9.2 - 9.4 | - |

| H-4 | Singlet | ~8.8 - 9.0 | - |

| H-5 | Doublet | ~8.1 - 8.3 | ~8.5 - 9.0 |

| H-6 | Doublet of doublets | ~7.8 - 8.0 | ~8.5 - 9.0, ~2.0 - 2.5 |

| H-8 | Doublet | ~8.4 - 8.6 | ~2.0 - 2.5 |

| NH | Singlet | ~9.8 - 10.2 | - |

| COOH | Singlet (broad) | ~13.0 - 14.0 | - |

| C(CH₃)₃ | Singlet | ~1.5 - 1.6 | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

Quinoline Ring Protons: The protons on the quinoline ring appear in the aromatic region (δ 7.5-9.5 ppm).

-

H-2 and H-4: These protons are the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylic acid group, respectively. They typically appear as sharp singlets.

-

H-5, H-6, and H-8: These protons on the carbocyclic ring exhibit characteristic splitting patterns. H-5 appears as a doublet due to coupling with H-6. H-6 shows as a doublet of doublets from coupling to both H-5 and H-8. H-8 appears as a doublet due to meta-coupling with H-6.

-

-

Amine and Carboxylic Acid Protons:

-

NH Proton: The proton of the Boc-protected amine gives a singlet in the downfield region, indicating its amide-like character.

-

COOH Proton: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very low field, which will exchange with D₂O.

-

-

Boc Group Protons: The nine equivalent protons of the tert-butyl group give a sharp, intense singlet in the upfield region.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The following table outlines the expected chemical shifts for each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~125 - 127 |

| C-4 | ~138 - 140 |

| C-4a | ~148 - 150 |

| C-5 | ~128 - 130 |

| C-6 | ~118 - 120 |

| C-7 | ~140 - 142 |

| C-8 | ~110 - 112 |

| C-8a | ~128 - 130 |

| C=O (Boc) | ~152 - 154 |

| C=O (Acid) | ~166 - 168 |

| C(CH₃)₃ | ~80 - 82 |

| C(CH₃)₃ | ~28 - 29 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum

-

Quinoline Ring Carbons: The chemical shifts of the quinoline carbons are spread over a wide range. The carbons attached to nitrogen (C-2 and C-8a) and the carbon bearing the carboxylic acid (C-3) are readily identifiable.

-

Carbonyl Carbons: Two distinct signals are observed for the carbonyl carbons. The carboxylic acid carbonyl (C=O) appears at a lower field compared to the carbamate carbonyl of the Boc group.

-

Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group have characteristic chemical shifts.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 7-(Boc-amino)quinoline-3-carboxylic acid.

1. Sample Preparation: a. Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice due to the compound's polarity and the ability to observe exchangeable protons. c. Ensure the sample is fully dissolved; sonication may be used if necessary.

2. Instrument Setup and Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. b. Tune and shim the probe to ensure optimal magnetic field homogeneity. c. For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio. d. For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase correct the spectrum and perform baseline correction. c. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Caption: A typical workflow for acquiring and analyzing NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of 7-(Boc-amino)quinoline-3-carboxylic acid provide a detailed fingerprint of its molecular structure. Accurate interpretation of these spectra is fundamental for chemists working with this compound. The data and protocols presented in this guide serve as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

Unlocking the Therapeutic Potential of Quinoline-3-Carboxylic Acid Derivatives: A Guide to Key Molecular Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a foundational building block for a multitude of potent therapeutic agents.[1][2] Its inherent structural rigidity, combined with the electronic properties of the fused heterocyclic ring system and the versatile reactivity of the carboxylic acid group, allows for the development of compounds with diverse biological activities. These derivatives have demonstrated significant promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][3][4][5] This guide provides an in-depth exploration of the most promising therapeutic targets for quinoline-3-carboxylic acid derivatives, focusing on the underlying mechanisms of action and the experimental workflows required for their validation.

Chapter 1: Targeting Excitatory Amino Acid Receptors in Neurological Disorders

Overstimulation of excitatory amino acid (EAA) receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is a key pathological mechanism in a range of neurological and psychiatric conditions.[6][7] This phenomenon, known as excitotoxicity, leads to neuronal damage and is implicated in stroke, epilepsy, and neurodegenerative diseases.[8] Quinoline-3-carboxylic acid derivatives, most notably kynurenic acid (KYNA), an endogenous metabolite of tryptophan, serve as foundational templates for potent EAA receptor antagonists.[9][10][11]

The NMDA Receptor Glycine Site: A Key Modulatory Target

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[7] KYNA acts as a non-competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[7][11] By blocking this site, KYNA and its derivatives can effectively dampen NMDA receptor activity, offering a powerful neuroprotective mechanism.[6] This has spurred the development of numerous synthetic analogues with improved potency, selectivity, and pharmacokinetic profiles for treating conditions where excitotoxicity is a factor.[6][8][9]

AMPA Receptor Antagonism: Modulating Fast Synaptic Transmission

AMPA receptors mediate the majority of fast excitatory neurotransmission in the central nervous system.[12] While essential for learning and memory, their over-activation can also contribute to excitotoxic cell death.[13] Certain decahydroisoquinoline-3-carboxylic acids, which are structurally related to the quinoline core, have been identified as potent and selective AMPA receptor antagonists.[13][14] These compounds compete with glutamate for binding and can prevent the excessive neuronal depolarization associated with pathological conditions.

Experimental Validation Workflow: Identifying and Characterizing EAA Receptor Antagonists

Validating the activity of novel quinoline derivatives at EAA receptors requires a multi-step approach combining binding affinity and functional assays.

Workflow for EAA Receptor Antagonist Validation

Caption: Workflow for validating EAA receptor antagonists.

Protocol 1: Radioligand Binding Assay

-

Tissue Preparation: Homogenize rat cortical tissue in a suitable buffer.

-

Radioligand Selection: Use radioligands selective for the target receptors, such as [³H]CGS 19755 for the NMDA receptor and [³H]AMPA for the AMPA receptor.[8][14]

-

Incubation: Incubate the tissue homogenate with the radioligand and varying concentrations of the test quinoline-3-carboxylic acid derivative.

-

Separation: Separate bound from free radioligand via rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Analysis: Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Protocol 2: Cortical Wedge Electrophysiology

-

Preparation: Prepare cortical wedges from rat brains and maintain them in artificial cerebrospinal fluid.[8]

-

Depolarization: Induce depolarization by applying specific agonists like NMDA or AMPA.

-

Antagonist Application: Apply the test compound at various concentrations prior to the agonist.

-

Measurement: Record the electrical response and measure the extent to which the test compound inhibits the agonist-induced depolarization.

-

Analysis: Determine the IC50 value for functional antagonism.[8]

| Compound Class | Target | Example IC50 Values | Reference |

| Decahydroisoquinoline-3-carboxylic acids | NMDA Receptor | 55 nM ([³H]CGS19755 binding) | [8] |

| Decahydroisoquinoline-3-carboxylic acids | AMPA Receptor | Potent and selective antagonism demonstrated | [14] |

| Kynurenic Acid Derivatives | NMDA Receptor (Glycine Site) | Micromolar to nanomolar range | [6][15] |

Chapter 2: Inhibition of Viral Entry and Replication (Anti-HIV)

The quinoline scaffold is a cornerstone in the development of anti-HIV agents, targeting critical viral proteins and host-cell co-receptors.[3][16] Derivatives of quinoline-3-carboxylic acid have been successfully developed into potent inhibitors of HIV-1 integrase and the CXCR4 receptor.

CXCR4 Receptor Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that, in addition to its normal physiological roles, acts as a major co-receptor for T-cell tropic (X4) strains of HIV-1 to enter host cells.[17][18] Antagonizing this receptor blocks the virus's entry pathway. Several aminoquinoline derivatives have been identified as potent CXCR4 antagonists, demonstrating excellent binding affinity and the ability to inhibit the CXCL12/CXCR4 signaling pathway, which is crucial for viral entry and cancer metastasis.[17][18][19]

HIV-1 Integrase Inhibition

HIV-1 integrase (IN) is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral replication cycle.[20][21] Quinoline-3-carboxylic acid derivatives have emerged as a key class of IN inhibitors.[16] They function through two primary mechanisms:

-

Active Site Inhibition: Many derivatives function as diketo acid isosteres, chelating essential metal ions (typically Mg²⁺) in the enzyme's active site, thereby blocking its catalytic activity, specifically the strand transfer step.[20]

-

Allosteric Inhibition: A newer class, known as Allosteric IN Inhibitors (ALLINIs), binds to the IN dimer interface at the binding site for the host protein LEDGF/p75.[22] This binding induces an aberrant hyper-multimerization of IN, leading to a potent block of viral replication during the late stages of the viral life cycle.[22]

HIV-1 Integrase Inhibition Mechanisms

Caption: Two distinct mechanisms of HIV-1 integrase inhibition.

Experimental Validation Workflow

Protocol 3: CXCR4 Functional Assay (Calcium Flux)

-

Cell Line: Use a cell line engineered to express CXCR4, such as Chem-1 cells.[19]

-

Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Treatment: Incubate the cells with various concentrations of the test antagonist.

-

Stimulation: Stimulate the cells with the natural ligand, CXCL12.

-

Measurement: Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR) or flow cytometry.

-

Analysis: Potent antagonists will inhibit the CXCL12-induced calcium flux. Calculate the IC50 for this inhibition.[17]

Protocol 4: HIV-1 Integrase Strand Transfer Assay

-

Reagents: Use recombinant HIV-1 integrase and oligonucleotide substrates mimicking the viral DNA ends.

-

Reaction: Set up a reaction mixture containing the enzyme, DNA substrates, and the test inhibitor at various concentrations in a buffer containing the necessary cofactors (e.g., Mg²⁺).

-

Incubation: Allow the strand transfer reaction to proceed at 37°C.

-

Detection: The products of the strand transfer reaction can be detected using various methods, such as gel electrophoresis or fluorescence resonance energy transfer (FRET)-based assays.[22]

-

Analysis: Quantify the amount of product formed and determine the IC50 of the inhibitor.[20]

| Compound Class | Target | Example IC50 Values | Reference |

| Aminoquinoline Derivatives | CXCR4 Receptor | 57 nM (binding), 0.24 nM (Ca²⁺ flux) | [17] |

| Dihydroquinoline-3-carboxylic acids | HIV-1 Integrase | 0.9 µM (strand transfer) | [20] |

| Quinoline-based ALLINIs | HIV-1 Integrase | 28 nM (3'-processing) | [22] |

Chapter 3: Antiproliferative Strategies in Oncology

The quinoline core is prevalent in numerous anticancer agents, and quinoline-3-carboxylic acid derivatives are no exception.[23] They exert their antiproliferative effects through diverse mechanisms, including direct DNA interaction and inhibition of key signaling proteins.[3][24] A significant advantage of some derivatives is their enhanced selectivity for cancer cells, which can be attributed to the acidic tumor microenvironment that favors the uptake of the unionized form of the carboxylic acid.[24][25]

DNA Minor Groove Binding

Some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been shown to act as DNA minor groove-binding agents.[26] By inserting into the minor groove of the DNA double helix, these molecules can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This mechanism is often validated through in silico docking studies and fluorescence-based cell imaging.[26]

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many types of cancer and contributes to cell growth, proliferation, and suppression of apoptosis.[27] It is therefore considered a valuable target for cancer therapy. A variety of 3-quinoline carboxylic acid derivatives have been synthesized and shown to inhibit CK2 with IC50 values in the submicromolar to low micromolar range.[27][28] Molecular modeling suggests these compounds bind within the ATP-binding site of the enzyme, with hydrophobic interactions playing a key role in their inhibitory activity.[28]

Sirtuin 3 (SIRT3) Inhibition

Sirtuins are a class of NAD⁺-dependent deacetylases involved in various cellular processes, including metabolism and stress response. SIRT3, a mitochondrial sirtuin, has emerged as a target in certain cancers, such as MLL-rearranged leukemia. Recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were discovered as potent and selective SIRT3 inhibitors, inducing cell cycle arrest and differentiation in leukemic cell lines.[29]

Experimental Validation Workflow

Protocol 5: In Vitro Antiproliferative Assay (Sulforhodamine B - SRB)

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) in 96-well plates and allow them to attach overnight.[3][25]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B, a dye that binds to cellular proteins.

-

Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measurement: Read the absorbance at ~510 nm using a plate reader. The absorbance is proportional to the cell mass.

-

Analysis: Calculate the IC50 value, representing the concentration that causes 50% inhibition of cell growth.[4]

Protocol 6: Kinase Inhibition Assay (e.g., for CK2)

-

Reaction Setup: In a microplate, combine recombinant human CK2 enzyme, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).

-

Inhibitor Addition: Add the quinoline-3-carboxylic acid derivative at various concentrations.

-

Incubation: Allow the kinase reaction to proceed at 30°C.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done by capturing the peptide on a filter and measuring radioactivity or by using fluorescence-based detection kits.

-

Analysis: Determine the IC50 of the compound for kinase inhibition.[27]

Conclusion and Future Perspectives